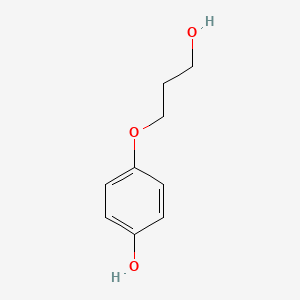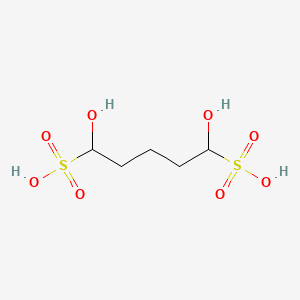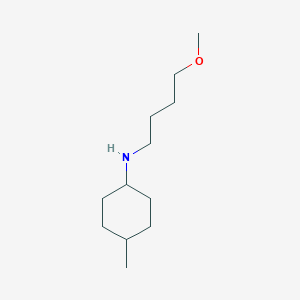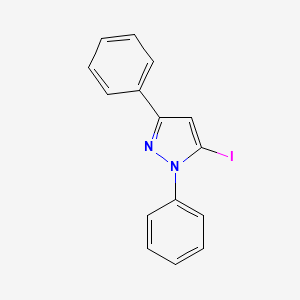
4-(3-Hydroxypropoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypropoxy)phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic derivative characterized by a hydroxypropoxy group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropoxy)phenol typically involves the reaction of phenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom of 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
4-(3-Hydroxypropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives
科学研究应用
4-(3-Hydroxypropoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its phenolic structure.
作用机制
The mechanism of action of 4-(3-Hydroxypropoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation.
Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxypropyl)phenol
- 4-(3-Hydroxyisoamyl)phenol
- 4-(3-Methylcrotyl)phenol
Uniqueness
4-(3-Hydroxypropoxy)phenol is unique due to its specific hydroxypropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenolic compounds and influences its reactivity and applications.
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-(3-hydroxypropoxy)phenol |
InChI |
InChI=1S/C9H12O3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,1,6-7H2 |
InChI 键 |
FWOAGZZVBIWDOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)









![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

